4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt
Description
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt (CAS 206443-06-3) is a fluorogenic substrate widely employed in biochemistry and enzymology. It consists of a β-D-galactopyranoside backbone with a 4-methylumbelliferyl (4-MU) fluorophore and a sulfate group at the 6-position . Upon enzymatic hydrolysis by specific sulfatases or galactosidases, the sulfate group is cleaved, releasing the fluorescent 4-MU moiety, which can be quantified fluorometrically (excitation/emission: ~365 nm/450 nm) .
This compound is critical in studying N-acetylgalactosamine-6-sulfatase (GALNS), an enzyme deficient in mucopolysaccharidosis IVA (Morquio A syndrome) . It is also used to detect β-galactosidase activity in bacterial colony screening (e.g., lacZ reporter systems) and sulfatase activity in lysosomal storage disorders . Its sulfate group confers specificity for enzymes requiring sulfated substrates, distinguishing it from non-sulfated analogs .
Properties
IUPAC Name |
sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBGQRIASILC-XNSOHGFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NaO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylumbelliferone
4-MU is synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid.
Reaction Conditions :
-
Temperature : 4°C during acid addition, room temperature for 12-hour reaction.
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Workup : Precipitation in ice water, recrystallization in ethanol.
Analytical Validation :
Preparation of β-D-Galactopyranosyl Bromide
β-D-Galactose pentaacetate is treated with hydrobromic acid in acetic acid to form galactopyranosyl bromide.
Key Parameters :
| Parameter | Value |
|---|---|
| Reagent Ratio | 1:1.5 (galactose pentaacetate:HBr) |
| Reaction Time | 4 hours |
| Temperature | Room temperature |
Challenges :
Glycosylation Reaction
The Koenigs-Knorr method couples 4-MU with galactopyranosyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Optimized Conditions :
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Solvent : Dichloromethane.
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Base : Sodium hydroxide (aqueous phase).
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Catalyst : 10 mol% tetrabutylammonium bromide.
Side Reactions :
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Competing hydrolysis of the galactosyl donor reduces efficiency.
Sulfation at C6 Position
The hydroxyl group at galactose’s C6 position is sulfated using chlorosulfonic acid in pyridine.
Procedure :
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Dissolve 4-MU-galactoside in pyridine at 0°C.
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Add chlorosulfonic acid dropwise, stir for 6 hours.
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Quench with ice water, extract with ethyl acetate.
Neutralization :
Comparative Analysis of Synthetic Methods
Advantages of Patent Method :
-
Higher yield due to optimized glycosylation and sulfation.
Analytical Characterization
Post-synthesis validation ensures product purity and correct structure:
Techniques :
Critical Data :
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Enzyme Activity Assays
Overview : The compound is widely used as a substrate for galactosidases, enabling the measurement of enzyme activity through fluorescence. This method is sensitive and reliable, making it a preferred choice in biochemical assays.
Case Study : In a study assessing galactose-6-sulfate sulfatase activity (important for diagnosing Morquio disease), researchers utilized 4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt to measure enzyme activity in fibroblasts from affected patients. Results showed significantly reduced enzyme activity compared to normal controls, demonstrating its effectiveness in clinical diagnostics .
Cell Biology
Overview : In cell culture studies, this compound aids in investigating the cellular uptake and metabolism of glycosides. It provides insights into cellular processes and interactions, particularly in the context of glycosylation.
Data Table 1: Cellular Uptake Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Glycoside Metabolism | Enhanced uptake observed in treated cells | |
| Cellular Interaction | Insights into glycosylation pathways |
Biotechnology
Overview : The compound is instrumental in developing biosensors that detect specific enzymes. This application is crucial for diagnostics and environmental monitoring.
Case Study : A biosensor utilizing this compound was developed to detect galactosidase activity in environmental samples. The sensor demonstrated high sensitivity and specificity, making it valuable for monitoring enzyme activity in various settings .
Pharmaceutical Research
Overview : In drug development, this compound helps study the metabolism of glycosylated drugs, influencing their efficacy and safety profiles.
Data Table 2: Drug Metabolism Studies
| Drug Type | Impact of Glycosylation | Reference |
|---|---|---|
| Glycosylated Antibiotics | Altered pharmacokinetics observed | |
| Anticancer Agents | Enhanced efficacy via targeted delivery |
Food Industry
Overview : The compound is applied in food testing to detect specific enzymes, ensuring quality control and safety for consumers.
Case Study : A study evaluated the presence of galactosidases in dairy products using this compound as a substrate. Results indicated effective detection of enzyme levels, which are critical for assessing product quality .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfate groups allow it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes and receptors. The chromenyl moiety may also play a role in its biological activity by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt with structurally or functionally related fluorogenic substrates:
Key Insights from Comparative Analysis
Sulfation and Enzyme Specificity: The 6-sulfate group in this compound is essential for detecting sulfatases (e.g., GALNS) and distinguishes it from non-sulfated analogs like 4-Methylumbelliferyl beta-D-Galactopyranoside . Sulfated glucopyranosides (e.g., 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-β-D-glucopyranoside) target different enzymes (β-glucuronidase) due to structural variations in the sugar backbone .
Sugar Backbone Variations: Galactopyranoside vs. Glucopyranoside: The galactose backbone in the title compound ensures specificity for galactosidases and GALNS, whereas glucopyranoside derivatives (e.g., TRC-M335000) target glucuronidases . Neuraminic Acid Derivatives: 4-MUNANA, a sialic acid analog, is specific for neuraminidases and unrelated to sulfatase/galactosidase research .
Salt Formulation: Sodium vs.
Diagnostic Utility: The title compound is irreplaceable in diagnosing mucopolysaccharidosis IVA, while non-sulfated analogs are used in broader β-galactosidase assays .
Biological Activity
4-Methylumbelliferyl β-D-Galactopyranoside-6-sulfate sodium salt (4-MU-Gal-6S) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of the enzyme N-acetylgalactosamine-6-sulfatase (GALNS). This compound plays a crucial role in diagnosing and understanding the biological mechanisms underlying lysosomal storage disorders, particularly Morquio A syndrome (MPS IVA).
- Chemical Name: 4-Methylumbelliferyl β-D-Galactopyranoside-6-sulfate sodium salt
- CAS Number: 206443-06-3
- Molecular Formula: C₁₆H₁₇NaO₁₁S
- Molecular Weight: 426.37 g/mol
The compound is characterized by its ability to release a fluorescent moiety, 4-methylumbelliferone (4-MU), upon enzymatic cleavage by GALNS. The fluorescence emitted can be quantified, allowing for precise measurement of enzyme activity under varying pH conditions.
4-MU-Gal-6S is specifically cleaved by GALNS, an enzyme deficient in patients with Morquio A syndrome. The enzymatic activity can be assessed using this substrate, providing a reliable method for diagnosing the condition. The fluorescence intensity correlates with the enzyme's activity, facilitating the detection of GALNS deficiency even from small blood volumes.
Enzymatic Reaction
The reaction mechanism can be summarized as follows:
- Substrate Incubation: The substrate is incubated with biological samples (e.g., dried blood spots).
- Enzymatic Cleavage: GALNS cleaves the sulfate group, releasing 4-MU.
- Fluorescence Measurement: The released 4-MU is measured using fluorescence spectroscopy, with specific excitation and emission wavelengths.
Diagnostic Applications
A study published in PLOS ONE demonstrated the efficacy of using 4-MU-Gal-6S for diagnosing Morquio A syndrome from dried blood spots. In this study, samples from both healthy individuals and genetically confirmed MPS IVA patients were analyzed. The results showed a significant difference in GALNS activity between the two groups:
| Group | GALNS Activity (μmol/L/h) |
|---|---|
| Healthy Controls | 23.1 ± 5.3 |
| MPS IVA Patients | 0.35 ± 0.21 |
The assay exhibited a positive predictive value of 1.0, indicating its reliability in clinical diagnostics .
Enzyme Activity Enhancement
Recent research has explored pharmacological chaperones that enhance GALNS activity in patient fibroblasts treated with 4-MU-Gal-6S. Compounds like ezetimibe were shown to significantly increase GALNS protein levels and enzymatic activity, suggesting potential therapeutic avenues for managing MPS IVA .
Q & A
Q. What experimental designs address substrate stability in long-term kinetic studies?
- Methodology : Pre-incubate substrate at assay temperature (37°C) to assess pre-hydrolysis rates. Use time-course assays to identify linear reaction phases. For multi-hour incubations, add protease inhibitors (e.g., leupeptin) to prevent enzyme degradation .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in enzyme activity values between laboratories?
- Methodology : Standardize protocols using reference materials (e.g., recombinant GALNS). Inter-laboratory comparisons and participation in proficiency testing programs (e.g., ERNDIM) can harmonize results. Report activity in standardized units (nmol/hr/mg protein) with detailed methodological metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
